Cas no 2137985-79-4 (Benzyl(4-methoxyheptyl)amine)

Benzyl(4-methoxyheptyl)amine 化学的及び物理的性質
名前と識別子
-
- benzyl(4-methoxyheptyl)amine
- EN300-800645
- 2137985-79-4
- Benzyl(4-methoxyheptyl)amine
-
- インチ: 1S/C15H25NO/c1-3-8-15(17-2)11-7-12-16-13-14-9-5-4-6-10-14/h4-6,9-10,15-16H,3,7-8,11-13H2,1-2H3
- InChIKey: SWJDUQKIPUTFAX-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CCC)CCCNCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 235.193614421g/mol
- どういたいしつりょう: 235.193614421g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 9
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 21.3Ų
Benzyl(4-methoxyheptyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-800645-5.0g |
benzyl(4-methoxyheptyl)amine |
2137985-79-4 | 95% | 5.0g |
$5221.0 | 2024-05-21 | |
Enamine | EN300-800645-2.5g |
benzyl(4-methoxyheptyl)amine |
2137985-79-4 | 95% | 2.5g |
$3530.0 | 2024-05-21 | |
Enamine | EN300-800645-10.0g |
benzyl(4-methoxyheptyl)amine |
2137985-79-4 | 95% | 10.0g |
$7742.0 | 2024-05-21 | |
Enamine | EN300-800645-0.1g |
benzyl(4-methoxyheptyl)amine |
2137985-79-4 | 95% | 0.1g |
$1585.0 | 2024-05-21 | |
Enamine | EN300-800645-0.5g |
benzyl(4-methoxyheptyl)amine |
2137985-79-4 | 95% | 0.5g |
$1728.0 | 2024-05-21 | |
Enamine | EN300-800645-0.25g |
benzyl(4-methoxyheptyl)amine |
2137985-79-4 | 95% | 0.25g |
$1657.0 | 2024-05-21 | |
Enamine | EN300-800645-0.05g |
benzyl(4-methoxyheptyl)amine |
2137985-79-4 | 95% | 0.05g |
$1513.0 | 2024-05-21 | |
Enamine | EN300-800645-1.0g |
benzyl(4-methoxyheptyl)amine |
2137985-79-4 | 95% | 1.0g |
$1801.0 | 2024-05-21 |
Benzyl(4-methoxyheptyl)amine 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
Benzyl(4-methoxyheptyl)amineに関する追加情報
Benzyl(4-Methoxyheptyl)Amine (CAS No. 2137985-79-4): A Comprehensive Overview of Its Synthesis, Applications, and Emerging Research
The compound Benzyl(4-methoxyheptyl)amine (CAS No. 2137985-79-4) represents a structurally distinct secondary amine with significant potential in biomedical research and pharmaceutical development. This organic compound, composed of a benzyl group conjugated to a 4-methoxy-substituted heptyl chain via an amine linkage, exhibits unique physicochemical properties that render it valuable for diverse applications. Recent advancements in synthetic chemistry and bioactivity screening have further highlighted its role as an intermediate in the design of targeted drug delivery systems and modulators of cellular signaling pathways.
Synthesis methodologies for this compound have evolved significantly over the past decade. Traditional approaches relied on nucleophilic substitution reactions between benzyl bromide and 4-methoxyheptylamine under phase-transfer catalysis conditions. However, recent studies published in the Journal of Organic Chemistry (2023) demonstrate improved efficiency through microwave-assisted synthesis, achieving yields exceeding 90% while minimizing byproduct formation. This method employs N,N-diisopropylethylamine (DIPEA) as a base and crown ether-based catalysts, enabling precise control over reaction kinetics—a critical factor for large-scale production in pharmaceutical settings.
In terms of molecular interactions, computational modeling studies using density functional theory (DFT) reveal that the compound's extended hydrocarbon chain (i.e.,, the 4-methoxyheptyl moiety) enhances its lipophilicity without compromising aqueous solubility—a balance critical for intracellular drug delivery. The methoxy group at position 4 introduces steric hindrance that modulates binding affinity to membrane receptors, as evidenced by docking simulations with G-protein coupled receptors (GPCRs). These findings align with experimental data from in vitro assays showing selective inhibition of certain kinase enzymes at nanomolar concentrations.
A groundbreaking application emerged in 2023 with its integration into pH-sensitive nanoparticles. Researchers at Stanford University demonstrated that conjugating this amine to poly(lactic-co-glycolic acid) (PLGA) matrices enables controlled release of chemotherapeutic agents under acidic tumor microenvironment conditions. The benzyl group serves as a stabilizing anchor while the hydroxyl-modifiable heptyl chain facilitates crosslinking with therapeutic payloads. This system achieved a 60% reduction in off-target toxicity compared to conventional carriers in murine xenograft models—a breakthrough highlighted in Nature Materials.
In neuropharmacology, recent investigations explore its role as a precursor for designing NMDA receptor modulators. A collaborative study between Merck KGaA and MIT identified analogs derived from this scaffold that selectively bind to glycine-binding sites on NMDA receptors without affecting voltage-gated ion channels. Preclinical trials suggest potential utility in treating neuropathic pain syndromes caused by spinal cord injuries, where traditional opioids exhibit limited efficacy due to receptor desensitization mechanisms.
Eco-toxicological evaluations published in the Environmental Science & Technology Letters (Q1 2023) indicate low environmental persistence due to rapid biodegradation by soil microorganisms when exposed to aerobic conditions. This aligns with regulatory requirements for sustainable chemical design principles promoted by organizations such as the OECD's High Production Volume Chemical Program.
Ongoing research focuses on optimizing its use in click chemistry frameworks for rapid library generation. A novel copper-catalyzed azide-alkyne cycloaddition protocol reported by the Scripps Research Institute allows site-specific conjugation of fluorescent probes or antibody fragments onto the benzyl ring's meta-position without disrupting pharmacokinetic profiles—a critical advancement for real-time imaging applications.
The compound's unique combination of structural flexibility and tunable physicochemical properties positions it as a promising building block across multiple biomedical frontiers—from precision oncology therapies to next-generation diagnostics. As highlighted in recent patent filings by companies like Novartis AG (WO/XXXX/XXXXXX), strategic functionalization strategies are now being explored to enhance blood-brain barrier permeability while maintaining metabolic stability—key parameters for central nervous system drug development.
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